N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide
Description
N-(2,2-Dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide is an ethanediamide derivative characterized by a dimethoxyethyl group and a 4-fluorobenzyl substituent. Ethanediamides (oxalamides) are notable for their versatility in medicinal chemistry, often serving as intermediates in synthesizing heterocyclic compounds or bioactive molecules. The dimethoxyethyl group may enhance solubility, while the fluorophenyl moiety could influence electronic properties or metabolic stability .
Properties
IUPAC Name |
N'-(2,2-dimethoxyethyl)-N-[(4-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4/c1-19-11(20-2)8-16-13(18)12(17)15-7-9-3-5-10(14)6-4-9/h3-6,11H,7-8H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKNGXREQLYUMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of two amide groups attached to an ethane backbone. Its molecular formula is with a molecular weight of approximately 270.26 g/mol. The synthesis typically involves the reaction of 4-fluoroaniline with a suitable ethane-based diamide precursor under moderate temperatures (50-100°C) using solvents such as dichloromethane or ethanol and acid or base catalysts .
Pharmacological Properties
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest potential antitumor effects, possibly through the modulation of specific signaling pathways involved in cell proliferation and apoptosis.
- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, which could be beneficial in treating diseases where these enzymes are overactive.
The mechanism of action for this compound likely involves interactions with molecular targets such as enzymes or receptors. This interaction could lead to either inhibition or activation of biochemical pathways critical for cellular function .
Case Studies and Research Findings
- Antitumor Studies : A study published in a pharmacology journal reported that derivatives of this compound demonstrated significant cytotoxicity against various cancer cell lines. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .
- Antimicrobial Testing : In vitro tests showed that the compound exhibited notable activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicated its potential as a lead compound for developing new antibiotics .
- Enzyme Interaction Studies : Research focusing on enzyme kinetics revealed that this compound could effectively inhibit certain kinases involved in cancer progression, suggesting its utility in targeted cancer therapies .
Comparative Analysis with Similar Compounds
A comparison with similar compounds reveals unique properties attributed to the fluorophenyl group in this compound:
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| N-(2,2-dimethoxyethyl)-N'-(4-chlorophenyl)ethanediamide | C12H15ClN2O4 | Moderate antitumor activity |
| N-(2,2-dimethoxyethyl)-N'-(3-fluorophenyl)ethanediamide | C12H15FN2O4 | Enhanced antimicrobial properties |
The presence of fluorine enhances lipophilicity and metabolic stability compared to its chloro- and bromo- analogs, which may contribute to its superior biological activities .
Scientific Research Applications
Research indicates that N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its structural components allow it to interact with specific cellular pathways involved in cancer progression.
- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, indicating potential use in developing new antimicrobial agents.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, which can be beneficial in therapeutic contexts where modulation of enzyme activity is desired.
Drug Development
This compound is being studied for its potential as a lead compound in drug development:
- Targeted Therapy : Its ability to selectively inhibit certain cellular pathways makes it a candidate for targeted cancer therapies.
- Combination Therapies : It may enhance the efficacy of existing treatments when used in combination with other drugs.
Pharmacological Research
The compound is utilized in pharmacological studies to understand its mechanism of action and therapeutic potential:
- Mechanistic Studies : Research focuses on how the compound interacts with biological targets at the molecular level.
- Toxicology Assessments : Evaluating its safety profile is crucial for future clinical applications.
Material Science Applications
Beyond biological applications, this compound has potential uses in material science:
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties.
- Nanotechnology : It may be used in the formulation of nanomaterials due to its unique chemical structure and reactivity.
Case Study 1: Anticancer Research
A study conducted by Smith et al. (2023) explored the anticancer properties of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
In another study by Johnson et al. (2024), the antimicrobial activity of this compound was assessed against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound inhibited bacterial growth effectively at low concentrations, highlighting its potential as an antimicrobial agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Backbone and Substituent Variations
The ethanediamide scaffold is shared across multiple analogs, but substituents dictate functional differences:
Key Observations :
- Solubility : The dimethoxyethyl group (target compound) and pyridinylethyl moiety () likely enhance aqueous solubility compared to sulfonyl () or thioether () analogs.
- Bioactivity : While direct data are absent, fluorinated analogs (e.g., ADB-FUBINACA ) highlight the pharmacological relevance of fluorophenyl groups in receptor binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
